Ethyl acridin-9-ylcarbamate
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Overview
Description
Ethyl acridin-9-ylcarbamate is a chemical compound with the molecular formula C₁₆H₁₄N₂O₂. It is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl acridin-9-ylcarbamate typically involves the reaction of acridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl acridin-9-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different acridine-based structures.
Substitution: The ethyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine-9-carboxylic acid, while reduction could produce acridine-9-ylmethanol .
Scientific Research Applications
Ethyl acridin-9-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other acridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: Acridine derivatives, including this compound, are used in the production of dyes and pigments
Mechanism of Action
The mechanism of action of ethyl acridin-9-ylcarbamate involves its interaction with biological molecules. Acridine derivatives are known to intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases. This can lead to the inhibition of cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Acridine: The parent compound of ethyl acridin-9-ylcarbamate, known for its broad range of biological activities.
Amsacrine: An acridine derivative used as an anticancer agent.
Quinacrine: Another acridine derivative with antimalarial and anticancer properties.
Uniqueness: this compound is unique due to its specific structure, which allows it to interact with biological molecules in a distinct manner. Its ethyl carbamate group may confer different pharmacokinetic properties compared to other acridine derivatives .
Biological Activity
Ethyl acridin-9-ylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound features an acridine moiety linked to a carbamate functional group. Its molecular formula is C14H14N2O2 with a molecular weight of 246.27 g/mol. The presence of the acridine ring is notable for its ability to intercalate into DNA, which is a critical mechanism underlying its biological activity.
The primary mechanism by which this compound exerts its biological effects is through DNA intercalation . This process disrupts normal DNA function by inhibiting essential enzymes such as topoisomerases, which are crucial for DNA replication and transcription. The planar structure of the acridine allows it to insert between base pairs, leading to cytotoxic effects on rapidly dividing cells, particularly cancer cells .
Anticancer Activity
Research has demonstrated that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound has been specifically noted for its activity against leukemia and breast cancer cell lines .
Table 1: Cytotoxicity Data of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | DNA intercalation |
K562 (Leukemia) | 10 | Topoisomerase inhibition |
EoL-1 (Leukemia) | 12 | Induction of apoptosis |
Antimicrobial Activity
This compound has also shown antimicrobial activity against various bacterial strains. Its effectiveness against both Gram-positive and Gram-negative bacteria highlights its potential as an antimicrobial agent. The mechanism involves disruption of bacterial DNA synthesis and function, similar to its action in cancer cells .
Table 2: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
Escherichia coli | 16 µg/mL | Bactericidal |
Pseudomonas aeruginosa | 64 µg/mL | Bacteriostatic |
Case Studies
-
Anticancer Efficacy in Leukemia Models :
A study evaluating the anticancer effects of this compound on K562 and EoL-1 cell lines demonstrated significant cytotoxicity with IC50 values of 10 µM and 12 µM, respectively. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways . -
Antimicrobial Properties :
A recent investigation into the antimicrobial properties revealed that this compound effectively inhibited growth in multiple pathogenic bacteria, with notable activity against Staphylococcus aureus at an MIC of 32 µg/mL. This suggests its potential application in treating infections caused by resistant bacterial strains .
Properties
CAS No. |
26687-09-2 |
---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
ethyl N-acridin-9-ylcarbamate |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)18-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)15/h3-10H,2H2,1H3,(H,17,18,19) |
InChI Key |
WZCWORVFRBDQDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
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